molecular formula C18H29N3O4S B12752805 N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-5-(N-methylmethanesulfonamido)benzamide CAS No. 90763-19-2

N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-5-(N-methylmethanesulfonamido)benzamide

Cat. No.: B12752805
CAS No.: 90763-19-2
M. Wt: 383.5 g/mol
InChI Key: OKHQBTWRWFIGSQ-UHFFFAOYSA-N
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Description

N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-5-(N-methylmethanesulfonamido)benzamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a pyrrolidine ring, a methoxy group, and a sulfonamide group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-5-(N-methylmethanesulfonamido)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide linkage.

    Final Coupling: The final step involves coupling the pyrrolidine derivative with the benzamide moiety under suitable reaction conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-5-(N-methylmethanesulfonamido)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-5-(N-methylmethanesulfonamido)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with specific biological targets.

    Pharmacology: The compound is investigated for its effects on neurotransmitter receptors and its potential use in treating neurological disorders.

    Chemical Biology: It serves as a tool compound for studying biological pathways and mechanisms.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-5-(N-methylmethanesulfonamido)benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular signaling, neurotransmission, and overall physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-methoxybenzamide
  • N-((1-Ethyl-2-pyrrolidinyl)methyl)-2,3-dimethoxybenzamide
  • N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide

Uniqueness

N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-5-(N-methylmethanesulfonamido)benzamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents, leading to variations in their activity and applications.

Properties

CAS No.

90763-19-2

Molecular Formula

C18H29N3O4S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-4-methyl-5-[methyl(methylsulfonyl)amino]benzamide

InChI

InChI=1S/C18H29N3O4S/c1-6-21-9-7-8-14(21)12-19-18(22)15-11-16(20(3)26(5,23)24)13(2)10-17(15)25-4/h10-11,14H,6-9,12H2,1-5H3,(H,19,22)

InChI Key

OKHQBTWRWFIGSQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=C(C(=C2)N(C)S(=O)(=O)C)C)OC

Origin of Product

United States

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